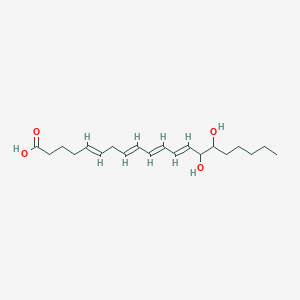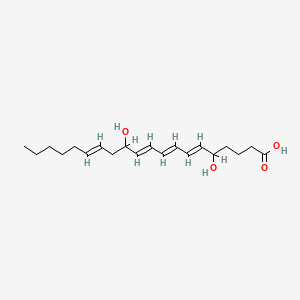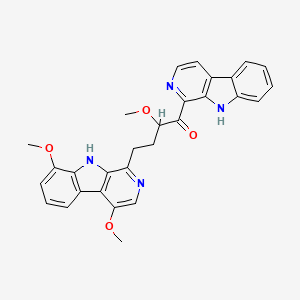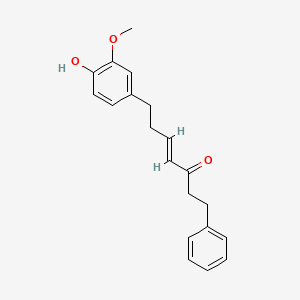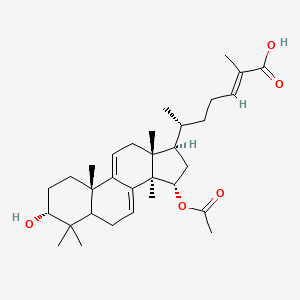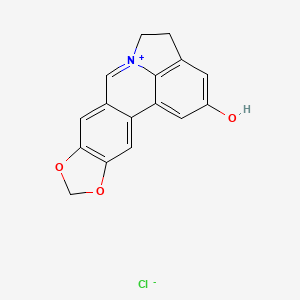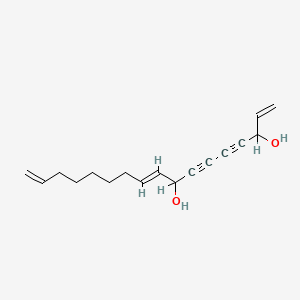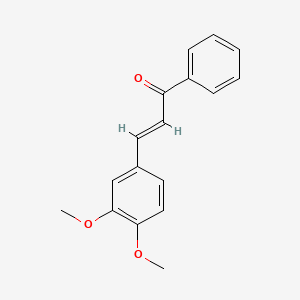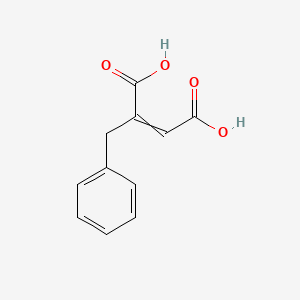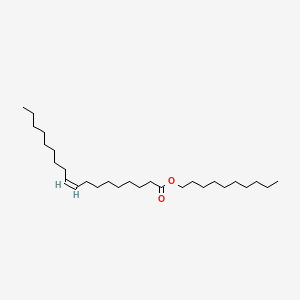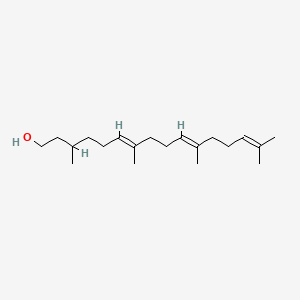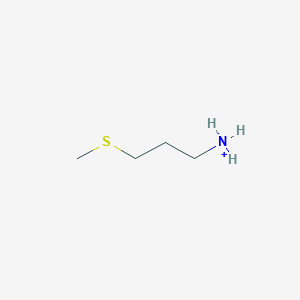
3-Methylthiopropylaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylthiopropylaminium is conjugate acid of 3-methylthiopropylamine; major species at pH 7.3. It is a conjugate acid of a 3-methylthiopropylamine.
科学的研究の応用
Metabolism Studies
3-Methylthiopropionate, closely related to 3-Methylthiopropylaminium, has been studied for its metabolic pathways. Research shows that it acts as an intermediate in the transaminative pathway of methionine catabolism. The metabolism of this compound in rat liver homogenates leads to the formation of toxic compounds such as methanethiol and hydrogen sulfide, offering insights into the toxicity of methionine (Steele & Benevenga, 1979).
Autophagic/Lysosomal Protein Degradation
3-Methyladenine, a variant of 3-Methylthiopropylaminium, has been identified as a specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. This research could be significant for understanding cellular degradation processes (Seglen & Gordon, 1982).
Fumigant Pesticide Degradation
The degradation of fumigant pesticides, including compounds similar to 3-Methylthiopropylaminium, has been extensively studied. Research indicates that soil degradation of certain pesticides, like methyl isothiocyanate, occurs through both chemical and biological mechanisms. These studies are crucial for understanding the environmental impact of agricultural fumigants (Dungan & Yates, 2003).
Polymerization and Conductivity Studies
The electrochemical polymerization of compounds like 3-methylthiophene, a variant of 3-Methylthiopropylaminium, has been explored for potential applications in conductivity. These studies offer insights into the electrical properties and applications of such polymers (Sato, Tanaka, & Kaeriyama, 1986).
Biosynthesis of Volatile Sulfur Compounds
Research into the biosynthesis of volatile sulfur compounds, including 3-(Methylthio)-1-propanol, which is structurally related to 3-Methylthiopropylaminium, has been conducted. This is significant for enhancing the flavor features of fermented foods, illustrating the applicability of such compounds in food science (Du et al., 2021).
特性
製品名 |
3-Methylthiopropylaminium |
|---|---|
分子式 |
C4H12NS+ |
分子量 |
106.21 g/mol |
IUPAC名 |
3-methylsulfanylpropylazanium |
InChI |
InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3/p+1 |
InChIキー |
KKYSBGWCYXYOHA-UHFFFAOYSA-O |
正規SMILES |
CSCCC[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
